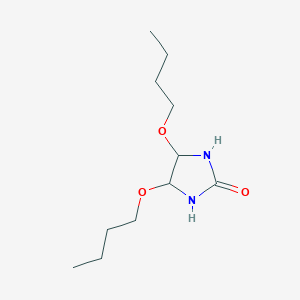

4,5-Dibutoxy-2-imidazolidinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5588-12-5 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

4,5-dibutoxyimidazolidin-2-one |

InChI |

InChI=1S/C11H22N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |

InChI Key |

MVDATPNBKIXOKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1C(NC(=O)N1)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,5 Dibutoxy 2 Imidazolidinone and Analogues

Precursor-Based Synthetic Routes

The construction of the 2-imidazolidinone ring system can be achieved through a variety of precursor-based strategies, each offering distinct advantages in terms of starting material availability and reaction conditions.

Synthesis from 2-Imidazolone Derivatives

One of the prominent methods for preparing 4,5-dialkoxy-2-imidazolidinones involves the modification of a pre-existing 2-imidazolone core. A notable example is the synthesis of trans-4,5-dimethoxy-2-imidazolidinone (DMIm), a versatile chiral synthon for 1,2-diamines. clockss.org This process starts with the Fe(III)-catalyzed oxidation of 2-imidazolone using a urea-hydrogen peroxide adduct. clockss.org The resulting intermediate, a 5-hydroxy-4-methoxy-2-imidazolidinone, undergoes diacetylation followed by regioselective cleavage of a protecting group and subsequent substitution of the acetoxy group with a methoxy (B1213986) group to yield the desired trans-4,5-dimethoxy-2-imidazolidinone. clockss.org This multi-step sequence highlights the utility of 2-imidazolone as a foundational precursor for more complex analogues.

Routes from Urea (B33335) Derivatives and Related Precursors

Urea derivatives are fundamental building blocks for the synthesis of 2-imidazolidinones. The reaction often involves the cyclocondensation of a urea or a substituted urea with a 1,2-dicarbonyl compound, such as glyoxal (B1671930). mdpi.com For instance, the acid-catalyzed reaction of N-heteroaryl-N'-phenylureas with aqueous glyoxal in refluxing acetonitrile (B52724) yields the corresponding 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones. mdpi.com

Another innovative approach utilizes N-(2,2-dialkoxyethyl)ureas as precursors. nih.govmdpi.com These compounds, which can be readily prepared from 2,2-dimethoxyethan-1-amine and appropriate isocyanates, undergo an acid-catalyzed intramolecular cyclization and subsequent reaction with aromatic and heterocyclic C-nucleophiles to produce 4-(het)arylimidazolidin-2-ones with high regioselectivity. nih.govmdpi.com The reaction proceeds through the in situ formation of a cyclic imidazolinium cation, which is then trapped by the nucleophile. nih.gov

The following table summarizes the synthesis of various N-(2,2-dialkoxyethyl)ureas, which serve as key precursors.

| Compound Name | Substituents | Yield (%) |

| 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | R1=4-ClC6H4, R2=H | 95 |

| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea | R1=4-MeC6H4, R2=H | 93 |

| 3-(3-Chlorophenyl)-1-(2,2-dimethoxyethyl)-1-methylurea | R1=3-ClC6H4, R2=Me | 80 |

| Table 1: Synthesis of N-(2,2-dialkoxyethyl)urea precursors. Data sourced from nih.gov. |

Furthermore, propargylic ureas have emerged as valuable precursors for the synthesis of both imidazolidin-2-ones and imidazol-2-ones under base-catalyzed conditions. acs.org The reaction, promoted by organocatalysts like the phosphazene base BEMP, proceeds via intramolecular hydroamidation under ambient conditions with excellent chemo- and regioselectivity. acs.org

Cyclization Reactions Involving Imidazolidinone Formation

The formation of the imidazolidinone ring through cyclization is a common and effective strategy. These reactions can be catalyzed by various metals or proceed under metal-free conditions.

Palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines provides a facile route to optically active cyclic ureas. dicp.ac.cn This method achieves high enantioselectivities (up to 99% ee) and involves the hydrogenation of the C=N bond of the pyrimidin-2(1H)-one tautomer. dicp.ac.cn The resulting chiral cyclic ureas can be further converted into valuable chiral 1,3-diamines. dicp.ac.cn

The aza-Wacker cyclization is another powerful tool for constructing the imidazolidinone scaffold. rsc.org This intramolecular reaction involves the Pd(II)-assisted attack of an amine onto an alkene moiety. rsc.org By tuning the reaction conditions, such as the choice of a hypervalent iodine oxidant, the formation of either five-membered imidazolidinones or six-membered piperazinones can be selectively controlled. rsc.org

Additionally, the intramolecular cyclization of N-alkenylureas, catalyzed by copper(II), offers a concise method for assembling chiral vicinal diamino bicyclic heterocycles. researchgate.net

Ring-Opening Reactions of Aziridine (B145994) Precursors

Aziridines, being strained three-membered rings, are excellent precursors for the synthesis of larger heterocyclic systems, including imidazolidinones. arkat-usa.org The ring-opening of aziridines can be initiated by various reagents and catalysts, leading to the formation of the five-membered imidazolidinone ring with high regio- and stereospecificity.

A Lewis acid-catalyzed cycloaddition of chiral aziridine-2-carboxylates with isocyanates provides a stereospecific route to functionalized imidazolidin-2-ones. bioorg.org The Lewis acid, such as Ti(OiPr)4, activates the isocyanate, facilitating the nucleophilic attack by the aziridine nitrogen. bioorg.org This method allows for the retention of the configuration at the C-2 position of the aziridine ring. bioorg.org

Copper catalysts have also been employed in the reaction of aziridines with isocyanates to efficiently produce substituted imidazolidinones. nih.govfrontiersin.org This reaction exhibits broad functional group compatibility and can be applied to the synthesis of hybrid molecules. nih.govfrontiersin.org The proposed mechanism involves the coordination of the aziridine to the copper catalyst, followed by nucleophilic attack of the isocyanate to open the aziridine ring and subsequent cyclization. nih.govfrontiersin.org

The following table showcases the results of the copper-catalyzed synthesis of imidazolidinones from aziridines and isocyanates.

| Entry | Aziridine (1) | Isocyanate (4) | Product (5) | Yield (%) |

| 1 | 1a (Ts-aziridine) | 4a (PhNCO) | 5a | 74 |

| 2 | 1a | 4b (4-MeOC6H4NCO) | 5b | 64 |

| 3 | 1a | 4c (4-ClC6H4NCO) | 5c | 83 |

| Table 2: Copper-Catalyzed Synthesis of Imidazolidinones. Data sourced from frontiersin.org. |

Stereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure 2-imidazolidinones is of significant interest, as these compounds are valuable chiral auxiliaries and building blocks in asymmetric synthesis.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available enantiopure starting materials to construct the desired chiral target molecule. An enantioselective synthesis of sterically congested 1,2-diamines was developed starting from (±)-trans-4,5-dimethoxy-2-imidazolidinone. lookchem.com This racemic mixture was resolved using apocamphanecarbonyl chloride as a chiral auxiliary. The separated diastereomers were then subjected to stereospecific and stepwise substitution of the dimethoxy groups using organocuprates to yield enantiopure trans-4,5-disubstituted-2-imidazolidinones. lookchem.com

Another chiral pool approach involves the copper-catalyzed ring opening of chiral-pool-derived 1,1′-diBoc-2,2′-biaziridine with Grignard reagents. acs.org This desymmetrizing cascade process affords enantiopure trans-4,5-disubstituted 2-imidazolidinones, allowing for two C-C bond constructions concurrent with the formation of the imidazolidinone ring. acs.org

Organocatalysis has also been successfully applied to the enantioselective synthesis of cyclic ureas. thieme-connect.comthieme-connect.com The reaction of allylic amines with isocyanates in the presence of a C2-symmetric bisamidine catalyst affords five- and six-membered cyclic ureas in high yields and enantioselectivities. thieme-connect.comthieme-connect.com This method demonstrates excellent control over the regioselectivity of the cyclization, with the geometry of the starting allylic amine determining whether a 5-exo or 6-endo cyclization occurs. thieme-connect.comthieme-connect.com

Asymmetric Catalysis in Imidazolidinone Synthesis

The asymmetric synthesis of 2-imidazolidinones has been a significant area of research, with various catalytic systems being developed to achieve high enantioselectivity. clockss.orgrsc.orgprinceton.edu Chiral bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids have proven effective in the tandem Mannich/cyclization reaction of N-sulfonylimines with diethyl 2-isocyanatomalonate, yielding chiral 2-imidazolidinones in high yields (72-99%) and excellent enantioselectivities (83-98% ee). clockss.org The steric hindrance of the sulfonyl group on the imine is crucial for achieving high enantioselectivity, particularly with aliphatic imines. clockss.org

Another approach involves the use of C2-symmetric BisAmidine (BAM) catalysts in the enantioselective organocatalytic amine-isocyanate capture-cyclization. nih.govacs.org This method allows for the synthesis of enantioenriched 5- and 6-membered cyclic ureas from allylic amines and an isocyanate, delivering N-selectivity from an ambident sulfonyl imide intermediate. nih.govacs.org For instance, the use of catalyst 4c with Z-allylic amines favored a 5-exo cyclization, producing cyclic ureas with high diastereoselectivity and enantioselectivity (93% ee). nih.govacs.org

The development of polymer-supported chiral auxiliaries, such as non-cross-linked polystyrene (NCPS)-supported 2-imidazolidinone, has also been explored for asymmetric alkylation reactions. beilstein-journals.org This method has demonstrated excellent diastereocontrol (>99% de) and allows for the recovery and recycling of the chiral auxiliary, leading to the production of highly optically pure carboxylic acids (99% ee). beilstein-journals.org

Diastereoselective Pathways

Diastereoselective synthesis provides a powerful tool for controlling the stereochemistry of multiple chiral centers in the imidazolidinone ring. One notable method involves the redox-annulation of cyclic secondary amines with α-ketoamides, which yields polycyclic imidazolidinone derivatives. nih.govacs.org These reactions, often catalyzed by benzoic acid, proceed in a highly diastereoselective fashion, particularly with amines like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) and pyrrolidine. nih.govacs.org

Furthermore, the synthesis of highly functionalized 4-imidazolidinone-tetrahydro-β-carboline hybrids has been achieved through a divergent post-Ugi transformation. researchgate.net This method utilizes a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) mediated intramolecular condensation of Ugi 4-CR adducts, leading to a N-acylimidinium intermediate that undergoes ring closure to afford the target compounds with high diastereoselectivity. researchgate.net

In another example, the synthesis of cis-2,5-disubstituted 4-imidazolidinones from peptides has been accomplished with high diastereoselectivity using ethynyl (B1212043) benziodoxolones. The reaction is believed to proceed through a 5-exo-trig cyclization, which is an intramolecular Michael-type addition.

Regioselective Synthesis and Control

Regioselectivity is a critical aspect of imidazolidinone synthesis, particularly when dealing with unsymmetrical starting materials or intermediates. nih.gov An efficient method for the regioselective synthesis of 4-(het)arylimidazolidin-2-ones involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. mdpi.comnih.govresearchgate.net The regioselectivity of this reaction is influenced by the amount of acid catalyst used; decreasing the amount of trifluoroacetic acid (TFA) improves the regioselectivity, favoring the formation of the 4-substituted regioisomer. nih.gov

Palladium-catalyzed cyclization reactions have also been employed to achieve regioselective synthesis of imidazopyridinones and benzoimidazolones. organic-chemistry.org This method involves the reductive alkylation of electron-deficient o-haloarylamines followed by treatment with N-chlorosulfonyl isocyanate to form primary ureas, which are then cyclized in a palladium-catalyzed reaction. organic-chemistry.org The choice of ligands and bases in the catalytic system is crucial for controlling the regioselectivity. organic-chemistry.org

Furthermore, organocatalytic methods have been developed for the regioselective iodoamination of alkenes to produce chiral cyclic ureas. nih.govacs.org The use of a C2-symmetric BisAmidine (BAM) catalyst allows for the selective N-cyclization of a urea intermediate, overcoming electronic and steric deactivation at the nitrogen atom. nih.govacs.org For instance, with Z-allylic amines, a 5-exo cyclization is favored, leading to the formation of 5-membered cyclic ureas. nih.govacs.org

Optimization of Reaction Conditions and Catalytic Systems

The optimization of reaction conditions and catalytic systems is paramount for achieving high yields and selectivities in the synthesis of 4,5-Dibutoxy-2-imidazolidinone and its analogs. ingentaconnect.comd-nb.info

In the synthesis of 2-imidazolidinones from ethylenediamine (B42938) carbamate (B1207046) (EDA-CA), cerium(IV) oxide (CeO₂) has been identified as an effective and reusable heterogeneous catalyst. acs.orgacs.orgresearchgate.netnih.gov The use of 2-propanol as a solvent was found to be optimal, providing high conversion and selectivity by improving the solubility of EDA-CA and preventing the formation of solvent-derived byproducts. acs.orgresearchgate.netnih.gov A continuous flow system using a CeO₂ catalyst and ethylenediamine (EDA) as a solvent has been shown to produce 2-imidazolidinone with a high yield (94%) at a lower temperature (363 K) compared to a batch system. acs.org The highly crystallized surface of CeO₂ with both acidic and basic sites is responsible for its high catalytic performance. acs.org

For the synthesis of polycyclic imidazolidinones via redox-annulations, catalytic amounts of benzoic acid have been found to significantly accelerate the transformations. nih.govacs.org

In the palladium-catalyzed synthesis of imidazopyridinones and benzoimidazolones, the optimization of the catalytic system involved screening various bases and ligands. organic-chemistry.org Sodium bicarbonate (NaHCO₃) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) were identified as effective choices. organic-chemistry.org

The table below summarizes the optimized conditions for different synthetic approaches to imidazolidinones.

| Synthetic Approach | Catalyst | Solvent | Temperature | Key Findings | Reference |

| Tandem Mannich/Cyclization | Cinchona-alkaloid derived thiourea | Toluene (B28343)/CH₂Cl₂ | -60 °C | High yields (72-99%) and enantioselectivities (83-98% ee). | clockss.org |

| Synthesis from EDA-CA | CeO₂ | 2-Propanol | 413 K | 83% yield of 2-imidazolidinone. | acs.orgnih.gov |

| Continuous Flow Synthesis from EDA-CA | CeO₂ | Ethylenediamine | 363 K | 94% yield of 2-imidazolidinone. | acs.org |

| Redox-Annulation | Benzoic acid | Toluene | 220 °C (microwave) | Significant acceleration of the reaction. | nih.govacs.org |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂/dppb | Dioxane | 100 °C | NaHCO₃ as an effective base. | organic-chemistry.org |

| Asymmetric Alkylation | NCPS-supported 2-imidazolidinone | THF | -78 °C | >99% de and recovery of chiral auxiliary. | beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dibutoxy 2 Imidazolidinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. auremn.org.br It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of 4,5-dibutoxy-2-imidazolidinone. The chemical shifts observed in the spectra provide valuable information about the electronic environment of the hydrogen and carbon atoms, respectively. oregonstate.eduorgchemboulder.com

In a typical ¹H NMR spectrum of a 4,5-disubstituted-2-imidazolidinone, the protons on the imidazolidinone ring and the substituent groups will exhibit characteristic signals. For the butoxy groups in this compound, one would expect to see signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CHO) protons. The chemical shifts of these protons are influenced by their proximity to electronegative oxygen atoms. careerendeavour.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the imidazolidinone ring typically appears at a downfield chemical shift (around 160-220 ppm). careerendeavour.com The carbons of the butoxy groups will have shifts that vary depending on their position relative to the oxygen atom. oregonstate.edu For instance, in a related compound, 1-(3-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, the carbons of the dihydroxy-imidazolidinone ring appear at approximately 84.84 and 85.61 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazolidinone Ring CH | ~3.5 - 4.5 | ~80 - 90 |

| Imidazolidinone C=O | - | ~160 - 170 |

| Butoxy O-CH₂ | ~3.4 - 3.8 | ~65 - 75 |

| Butoxy CH₂ | ~1.5 - 1.7 | ~30 - 35 |

| Butoxy CH₂ | ~1.3 - 1.5 | ~18 - 22 |

| Butoxy CH₃ | ~0.9 - 1.0 | ~13 - 15 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Dynamic NMR Studies of Tautomeric Equilibria and Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as tautomeric equilibria and conformational dynamics. copernicus.org In imidazolidinone systems, prototropic tautomerism, the migration of a proton between two or more sites, can occur. mdpi.comnih.gov

For instance, a study on 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone using variable-temperature ¹H NMR revealed the presence of interconverting tautomers. mdpi.com At lower temperatures, separate signals for the different tautomeric forms were observed, which coalesced into averaged signals at higher temperatures as the rate of exchange increased. mdpi.com This allowed for the determination of the free-energy barrier for the tautomeric process, which was found to be 81 ± 2 kJ/mol. mdpi.comnih.gov

Similarly, DNMR can be used to investigate the conformational dynamics of the butoxy side chains in this compound. Rotational barriers around the C-O and C-C bonds of the butoxy groups can be determined by analyzing the changes in the NMR spectra at different temperatures. auremn.org.br This provides insight into the flexibility and preferred conformations of the molecule in solution. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and its electronic transitions, respectively. itwreagents.comitwreagents.com

In the IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. A strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the urea (B33335) moiety within the imidazolidinone ring. mdpi.comresearchgate.net The N-H stretching vibrations of the secondary amines in the ring would typically appear as one or two bands in the range of 3200-3500 cm⁻¹. The C-O stretching vibrations of the ether linkages in the butoxy groups are expected to be observed in the 1050-1250 cm⁻¹ region. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy level to a higher one. mu-varna.bg While simple imidazolidinones may not show strong absorption in the near-UV and visible regions, the presence of chromophoric substituents can lead to characteristic absorption bands. msu.edu The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net For this compound, the primary absorption is expected in the shorter wavelength UV region, associated with the carbonyl group. mu-varna.bg

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=O Stretch (Urea) | 1650 - 1750 |

| C-O Stretch (Ether) | 1050 - 1250 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. acdlabs.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. bioanalysis-zone.comnih.gov

Molecular Ion and Fragmentation Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. acdlabs.com The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. Common fragmentation pathways for ethers include the cleavage of the C-O bond and the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, the loss of butoxy groups or fragments of the butoxy chains would be expected. The imidazolidinone ring itself can also undergo characteristic fragmentation. nih.gov

For example, in a related compound, 1-(3-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, the molecular ion was observed at m/z 271. mdpi.com Analysis of fragmentation patterns of similar compounds can help in predicting the fragmentation of this compound. youtube.comresearchgate.net

Predicted Collision Cross Section (CCS) Values and Their Significance

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. nih.govmdpi.com The collision cross section (CCS) is a measure of the rotational average of the ion's surface area and is a characteristic property of an ion. nih.gov Experimentally determined CCS values can be compared with predicted values from computational models to increase confidence in compound identification. semanticscholar.orgeurekalert.org

The prediction of CCS values for this compound and its adducts (e.g., [M+H]⁺, [M+Na]⁺) can be performed using various machine learning and computational modeling approaches. mdpi.comeurekalert.org These predicted values can then be used to create a reference library for the identification of this compound in complex mixtures. The CCS value provides an additional dimension of separation and characterization beyond mass-to-charge ratio and retention time, which is particularly useful for distinguishing between isomers. bioanalysis-zone.comnih.gov The accuracy of CCS prediction models is continually improving, with median relative errors often below 2-5%. semanticscholar.orgarxiv.org

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique allows for the measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state. For a compound like this compound, a single-crystal X-ray diffraction study would be necessary to ascertain its solid-state geometry.

The process involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. Key data obtained from such an analysis would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the repeating volume of the crystal.

Molecular Conformation: The analysis would reveal the specific puckering of the five-membered imidazolidinone ring and the orientation of the two butoxy side chains. It would determine whether the butoxy groups are in a cis or trans relationship to each other relative to the plane of the ring.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other in the solid state, such as through hydrogen bonding (if any) or van der Waals forces.

While specific crystallographic data for this compound is not found in the searched literature, studies on similar heterocyclic systems, such as substituted 2-imidazolidinones, have utilized this technique to confirm stereochemistry and analyze conformational preferences. mdpi.com For instance, X-ray studies on related compounds have been crucial in confirming the trans or cis orientation of substituents on the imidazolidinone ring.

Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: This table is illustrative and not based on published experimental data for the specified compound.)

| Parameter | Hypothetical Value |

| Chemical Formula | C11H22N2O3 |

| Formula Weight | 230.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.18 |

Integrated Spectroscopic Approaches for Comprehensive Structural Verification

To ensure the complete and correct structural assignment of a molecule, a single technique is often insufficient. An integrated approach, combining data from various spectroscopic methods, is the standard in chemical analysis. This involves correlating information from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: Would show distinct signals for the protons on the imidazolidinone ring and the butoxy chains. The chemical shifts, splitting patterns (multiplicity), and integration values would help to identify the different types of protons and their neighboring atoms. For example, the protons attached to the carbons bearing the butoxy groups (C4 and C5) would likely appear as characteristic multiplets.

¹³C NMR: Would reveal the number of unique carbon environments in the molecule. The carbonyl carbon (C2) of the urea moiety would have a characteristic downfield chemical shift (typically >150 ppm). The signals for the four distinct carbons of the butoxy group would also be identifiable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea, typically in the region of 1650-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the alkyl chains and C-O stretching of the ether linkages.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern can offer clues about the molecule's structure, as specific bonds may break preferentially in the mass spectrometer.

Research on analogous compounds like 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones has demonstrated the power of this integrated approach, where NMR, IR, and MS data were collectively used to confirm the synthesized structures.

Table 2: Expected Spectroscopic Data for this compound (Note: This table is illustrative, based on general spectroscopic principles and data for analogous compounds.)

| Technique | Expected Data Type | Anticipated Observations |

| ¹H NMR | Chemical Shift (δ, ppm) | Signals for CH₂O (ether), internal CH₂, and terminal CH₃ groups of the butoxy chains. Signals for the CH protons at the 4 and 5 positions of the imidazolidinone ring. A signal for the N-H protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | A signal for the C=O group (>150 ppm). Signals for C4 and C5 of the ring. Four distinct signals for the carbons of the butoxy group. |

| IR | Wavenumber (cm⁻¹) | Strong C=O stretch (~1700 cm⁻¹). C-H stretches (~2850-3000 cm⁻¹). C-O (ether) stretch (~1100 cm⁻¹). N-H stretch (~3200-3400 cm⁻¹). |

| MS | Mass-to-charge ratio (m/z) | Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight. Fragmentation peaks corresponding to the loss of butoxy groups or other fragments. |

Theoretical and Computational Investigations of 4,5 Dibutoxy 2 Imidazolidinone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Studies on related 4,5-dihydroxyimidazolidine-2-thiones have shown that substituents significantly influence the electronic properties of the imidazolidine (B613845) ring. mdpi.com By analogy, the electron-donating butoxy groups in 4,5-Dibutoxy-2-imidazolidinone would be expected to affect the charge distribution across the molecule. The oxygen atoms of the butoxy and carbonyl groups would be regions of high electron density, while the N-H protons would be electron-deficient.

The HOMO-LUMO energy gap is a crucial parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Computational methods can precisely calculate these values, offering a theoretical basis for the molecule's stability and potential reaction pathways. beilstein-journals.org

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative, based on typical results for similar organic molecules, and would require specific DFT calculations for this compound for verification.

Conformational Analysis and Energy Minimization Studies

The structural flexibility of this compound arises from the rotation around several single bonds and the puckering of the five-membered ring. The two butoxy groups can be oriented in a cis (on the same side of the ring) or trans (on opposite sides) configuration. Conformational analysis and energy minimization studies are essential to identify the most stable three-dimensional structure. nih.gov

These studies typically employ force fields (like MMFF94) or quantum mechanical methods to calculate the steric energy of various conformers. researchgate.net For a molecule to change its conformation, it must overcome repulsive forces between atoms, which requires an input of energy. Energy minimization algorithms find the geometry with the lowest energy, representing the most stable and populated conformer. In the case of this compound, the trans isomer is expected to be significantly more stable than the cis isomer due to severe steric hindrance between the two bulky butoxy groups in the cis arrangement. Studies on related N,N'-disubstituted 4,5-dihydroxy-2-imidazolidinones have shown that the equilibrium mixture predominantly contains the trans isomer. mdpi.com

Table 2: Illustrative Energy Minimization Results for cis and trans Conformers

| Conformer | Relative Steric Energy (kcal/mol) | Predicted Population at 298 K | Key Feature |

| trans-4,5-Dibutoxy-2-imidazolidinone | 0.0 (Most Stable) | >99% | Butoxy groups are on opposite sides, minimizing steric repulsion. |

| cis-4,5-Dibutoxy-2-imidazolidinone | +5.0 | <1% | Butoxy groups are on the same side, leading to significant steric strain. |

Note: These energy values are hypothetical examples to illustrate the expected outcome of such a study, based on principles of steric hindrance.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of a molecule. rsc.orgmdpi.com In this compound, the N-H groups of the urea (B33335) moiety can act as hydrogen bond donors, while the oxygen atoms of the carbonyl group and the ether linkages of the butoxy substituents can act as acceptors.

Computational modeling can be used to investigate the presence and strength of such interactions. mdpi.com By analyzing the distances and angles between potential donor and acceptor atoms in the energy-minimized conformers, researchers can identify plausible intramolecular hydrogen bonds. For instance, an N-H···O interaction could form between one of the N-H protons and the oxygen of a nearby butoxy group. colab.ws The strength of these bonds can be estimated through methods like Natural Bond Orbital (NBO) analysis or by calculating the vibrational frequency shifts of the N-H bond. The presence of such a bond would further stabilize a particular conformation, locking the flexible butoxy side chain into a more rigid structure.

Computational Modeling of Reaction Mechanisms and Regioselectivity

Computational chemistry is a powerful tool for mapping out the reaction pathways for the synthesis of complex molecules. acs.org The formation of substituted imidazolidin-2-ones often proceeds via an acid-catalyzed intramolecular cyclization of a urea derivative. mdpi.com

For a related series of 4-(het)arylimidazoldin-2-ones, quantum chemistry calculations were used to rationalize the observed regioselectivity. mdpi.com The proposed mechanism involved the formation of an iminium cation intermediate. The subsequent nucleophilic attack could, in principle, occur at two different positions on the ring. By calculating the transition state energies for both possible pathways, the model correctly predicted the formation of the observed 4-substituted product over the 5-substituted one. mdpi.com

A similar computational approach could be applied to model the synthesis of this compound from its precursors, (e.g., a reaction involving glyoxal (B1671930) and a substituted urea). The model would calculate the energies of intermediates and transition states, providing a detailed picture of the reaction coordinate and explaining the stereochemical outcome (the preference for the trans product).

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

One of the most valuable applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are routinely used to calculate NMR chemical shifts (¹H and ¹³C), while DFT calculations can predict infrared (IR) vibrational frequencies and UV-Vis absorption wavelengths (using Time-Dependent DFT, or TD-DFT). mdpi.com

Studies on similar heterocyclic systems have shown excellent agreement between theoretically calculated spectroscopic parameters and experimental data. mdpi.commdpi.com For example, in a study of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, quantum chemical calculations were used to systematize the effects of substituents on the ¹³C and ¹H signals in the NMR spectra, aiding in the unambiguous interpretation of experimental results. mdpi.com Similarly, VCD spectroscopy combined with DFT calculations has been used to determine the absolute configuration of imidazolidinone intermediates in asymmetric catalysis.

For this compound, one could calculate the expected NMR and IR spectra and compare them with the experimental data to confirm the structure and the trans configuration of the final product.

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (δ) for trans-4,5-Dibutoxy-2-imidazolidinone

| Carbon Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) |

| C=O (Carbonyl) | 160.5 | 161.2 |

| C4/C5 (Ring CH) | 84.2 | 84.9 |

| -O-CH₂- (Butoxy) | 70.1 | 70.5 |

| -CH₂- (Butoxy) | 31.5 | 31.8 |

| -CH₂- (Butoxy) | 19.2 | 19.6 |

| -CH₃ (Butoxy) | 13.8 | 14.1 |

Note: This table illustrates the typical strong correlation found between experimental and DFT-calculated NMR data, which is a powerful tool for structural verification. mdpi.com

Derivatization Chemistry and Synthetic Utility of 4,5 Dibutoxy 2 Imidazolidinone Analogues

Strategies for Chemical Derivatization to Enhance Analytical Performance

Chemical derivatization is a key strategy to improve the analytical properties of imidazolidinone analogues, making them more amenable to detection by modern analytical techniques. Modifications can enhance sensitivity, improve volatility for gas-phase analysis, or introduce specific functionalities for targeted detection methods.

Fluorescent labeling is a powerful technique for increasing the detection sensitivity of molecules in complex biological and environmental samples. While direct fluorescent labeling of 4,5-dibutoxy-2-imidazolidinone is not extensively documented, the core imidazolidinone structure is central to fluorogenic systems. For instance, derivatives of 4-hydroxybenzylidene imidazolidinone serve as the chromophore in Green Fluorescent Protein (GFP). mdpi.compnas.org This chromophore is formed by the post-translational modification of a specific serine-tyrosine-glycine sequence within the protein. pnas.org The imidazolidinone ring is crucial for the fluorescence, which is significantly enhanced when the chromophore is held rigidly within the protein's beta-barrel structure. mdpi.com

This principle has been exploited in the development of fluorogenic labeling systems. For example, RNA aptamers like Spinach and Broccoli can bind to derivatives of 3,5-difluoro-4-hydroxybenzylidene imidazolidinone (DFHBI), an analogue of the GFP chromophore, and activate their fluorescence. mdpi.com Similarly, labeling reagents such as BODIPY-aminozide are used to tag aldehydes, forming stable and highly fluorescent hydrazone derivatives that can be readily analyzed by HPLC with fluorescence detection. mdpi.com These examples highlight the potential for developing highly sensitive analytical methods for imidazolidinone-containing compounds by incorporating or targeting fluorescent moieties.

Table 1: Examples of Fluorescent Probes and Systems Related to the Imidazolidinone Core

| Probe/System | Target Analyte(s) | Principle of Detection | Excitation Max (nm) | Emission Max (nm) | Reference |

|---|---|---|---|---|---|

| Green Fluorescent Protein (GFP) | Internal protein tag | Intrinsic fluorescence from a p-hydroxybenzylidene-imidazolidinone chromophore | 395 / 475 | 509 | pnas.org |

| Spinach/Broccoli Aptamers | RNA | Binding and fluorescence activation of a DFHBI fluorogen | ~447 | ~501 | mdpi.com |

| BODIPY-aminozide | Aldehydes | Forms fluorescent hydrazone derivatives | 495 | 505 | mdpi.com |

| Hydroxyphenyl Fluorescein (HPF) | Hydroxyl radicals, peroxynitrite | Reaction produces strong green fluorescence | 490 | 515 | medchemexpress.com |

For analysis by gas chromatography (GC), compounds must be volatile and thermally stable. Imidazolidinones, due to the presence of N-H bonds and potential hydroxyl groups in analogues, exhibit polarity and hydrogen bonding that can lead to poor chromatographic performance, such as peak tailing. researchgate.net Silylation is a common derivatization technique used to overcome these issues by replacing active hydrogen atoms with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. researchgate.netgcms.cz

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being highly effective. tcichemicals.com These reagents react readily with active hydrogens on amides, ureas, and carboxylic acids. tcichemicals.com For instance, many hydroxy and amino compounds that are otherwise nonvolatile can be successfully chromatographed after silylation. gcms.cz The choice of reagent and reaction conditions (e.g., solvent, catalyst, temperature) is crucial for achieving complete derivatization. For example, while BSA can silylate many functional groups, a catalyst like trimethylchlorosilane (TMCS) is often added to enhance its reactivity, particularly for sterically hindered groups or for derivatizing sugars. tcichemicals.com

Table 2: Common Silylating Reagents for GC Analysis

| Reagent | Abbreviation | Target Functional Groups | Key Features |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide | BSA | -OH, -COOH, -NH, amides, ureas | Highly reactive towards nitrogenous compounds. tcichemicals.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH | Produces more volatile byproducts than BSA. researchgate.net |

| N-Trimethylsilylimidazole | TMSI / SIM | -OH | Reagent of choice for silylating sugar phosphates and steroids. gcms.cztcichemicals.com |

| Hexamethyldisilazane + Trimethylchlorosilane | HMDS + TMCS | -OH, -NH | A popular and potent combination for silylating sugars and related substances. gcms.cz |

Instead of being the analyte, the imidazolidinone scaffold can be incorporated into a reagent designed to tag other molecules for analysis. This approach leverages the unique properties of the imidazolidinone ring to facilitate detection, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).

Researchers have designed and synthesized novel derivatization reagents bearing a chiral 4-imidazolidinone moiety. nih.govresearchgate.net For example, succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl)acetate (CIMa-OSu) has been developed for the analysis of amino acids. nih.govresearchgate.net These reagents react with primary amines to form diastereomers that can be separated by chiral chromatography. A key feature of these CIM reagents is their unique fragmentation pattern in MS/MS, which allows for the specific identification of derivatized primary amines. nih.gov Another reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), was synthesized to react with carboxylic acids, enabling the chiral separation and analysis of organic acids in samples like wine. nih.govdntb.gov.ua This strategy demonstrates the utility of the imidazolidinone structure as a versatile platform for creating highly specific and sensitive derivatization agents. nih.govnih.gov

Silylation Reactions for Volatility Improvement

Functional Group Interconversions and Modifications on the Imidazolidinone Ring

The synthetic utility of the imidazolidinone ring is further expanded by reactions that modify its core structure. These transformations allow for the creation of a wide array of analogues with tailored properties.

N-acylation, the attachment of an acyl group (R-C=O) to the nitrogen atoms of the imidazolidinone ring, is a fundamental modification. journals.co.za This reaction is typically performed by first treating the imidazolidinone with a strong base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to deprotonate the nitrogen, followed by the addition of an acyl chloride or anhydride. journals.co.za This process is used to synthesize a wide range of N-acyl imidazolidinone derivatives. For example, studies on imidazolidine-2-thione, a related cyclic thiourea (B124793), have shown that both mono- and di-acylated products can be synthesized by reacting the core structure with various acyl chlorides. nih.govnih.gov The reaction conditions and the nature of the acylating agent can influence whether mono- or di-acylation occurs. nih.gov N-acylation is not only a means to create final products but also a key step in multi-step syntheses where the imidazolidinone acts as a chiral auxiliary. journals.co.zabeilstein-journals.org

The C4 and C5 positions of the imidazolidinone ring, occupied by butoxy groups in the parent compound, are prime targets for substitution to create structural diversity. The synthesis of 4,5-dihydroxy-2-imidazolidinones, typically via the acid-catalyzed condensation of glyoxal (B1671930) with ureas, provides a key precursor for these modifications. researchgate.net The hydroxyl groups can then be subjected to further reactions.

A notable example is the stereoselective reaction of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one (B1595516) with hydrazoic acid to yield trans-4,5-diazido-1,3-dimethylimidazolidin-2-one. More broadly, acid-catalyzed reactions of (2,2-dialkoxyethyl)ureas with various aromatic and heterocyclic compounds can lead to the formation of novel 4-aryl- and 4-heteroarylimidazolidin-2-ones. mdpi.comresearchgate.netresearchgate.net This reaction proceeds through an intramolecular cyclization followed by an intermolecular electrophilic substitution, demonstrating a highly regioselective method to introduce diverse substituents at the C4 position. mdpi.comresearchgate.net These substitution reactions are crucial for building a library of imidazolidinone analogues for various applications.

N-Acylation Reactions

Synthesis of Novel Imidazolidinone Conjugates and Derivatives

The synthetic utility of 4,5-dialkoxy-2-imidazolidinone analogues is demonstrated through various derivatization strategies that yield a diverse range of novel conjugates and derivatives. Research has focused on modifying the core imidazolidinone structure, particularly by introducing substituents at the nitrogen and carbon atoms of the heterocyclic ring. These modifications are often achieved through acid-catalyzed condensation reactions, cyclization of urea (B33335) derivatives, and stereoselective substitutions.

A primary method for synthesizing imidazolidinone derivatives involves the acid-catalyzed cyclocondensation of aqueous glyoxal with substituted ureas. mdpi.com For instance, the reaction of various N-heteroaryl-N'-phenylureas with a 40% aqueous solution of glyoxal in the presence of formic acid catalyst yields the corresponding 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones. mdpi.com This reaction is typically performed under reflux in acetonitrile (B52724). mdpi.com The resulting dihydroxy derivatives serve as versatile precursors for further chemical modifications. All products from these reactions are generally purified by flash chromatography and characterized using elemental and spectroscopic analysis. mdpi.com

The table below summarizes the synthesis of several 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinone derivatives.

Table 1: Synthesis of 1-Heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones

| Product | Starting Urea (Heteroaryl Group) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1-(2-Thiazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | N-(2-Thiazolyl)-N'-phenylurea | 24 | 65 | 164-166 |

| 1-(2-Pyrimidinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | N-(2-Pyrimidinyl)-N'-phenylurea | 24 | 70 | 185-187 |

| 1-(2-Pyrazinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | N-(2-Pyrazinyl)-N'-phenylurea | 24 | 68 | 196-198 |

| 1-(2-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | N-(2-Pyridinyl)-N'-phenylurea | 48 | 60 | 160-162 |

| 1-(3-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | N-(3-Pyridinyl)-N'-phenylurea | 48 | 75 | 173-175 |

| 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | N-(2-Benzimidazolyl)-N'-phenylurea | 48 | 72 | 208-210 |

Data sourced from synthesis conducted in refluxing acetonitrile with glyoxal and formic acid. mdpi.com

Another significant synthetic approach involves the intramolecular cyclization and electrophilic substitution of N-(2,2-dialkoxyethyl) ureas. nih.govresearchgate.net This method allows for the highly regioselective synthesis of 4-substituted imidazolidin-2-ones. The reaction proceeds by treating a substituted N-(2,2-dimethoxyethyl)urea with a C-nucleophile, such as an electron-rich aromatic compound, in refluxing toluene (B28343) with trifluoroacetic acid (TFA) as a catalyst. nih.govresearchgate.net Studies have shown that decreasing the amount of TFA improves the regioselectivity, leading exclusively to the 4-substituted regioisomer. nih.gov

The table below details the synthesis of various 4-substituted imidazolidin-2-ones via this method.

Table 2: Synthesis of 4-(6-Hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)-1-arylimidazolidin-2-ones

| Product | Starting Urea | C-Nucleophile | Yield (%) |

|---|---|---|---|

| 4-(6-Hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)-1-phenylimidazolidin-2-one | 1-(2,2-Dimethoxyethyl)-3-phenylurea | Sesamol | 89 |

| 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)imidazolidin-2-one | 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | Sesamol | 93 |

| 4-(6-Hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)-1-(p-tolyl)imidazolidin-2-one | 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea | Sesamol | 95 |

| 4-(6-Hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)-1-(4-methoxyphenyl)imidazolidin-2-one | 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)urea | Sesamol | 85 |

| 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)imidazolidin-2-one | 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | Sesamol | 88 |

| 1-Phenyl-4-(6-hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)-3-methylimidazolidin-2-one | 1-(2,2-Dimethoxyethyl)-1-methyl-3-phenylurea | Sesamol | 91 |

Data sourced from reactions conducted in refluxing toluene with TFA. nih.govresearchgate.net

Furthermore, chiral analogues such as (4S,5S)-4,5-dimethoxy-2-imidazolidinone serve as valuable synthons for creating enantiomerically pure derivatives. clockss.orgresearchgate.net For example, sterically congested 1,2-diamines can be synthesized from these chiral synthons. The process involves stereospecific and stepwise substitution of the dimethoxy groups using organocuprates, such as tert-butyl or 1-adamantyl cuprates, to yield chiral 4,5-disubstituted-2-imidazolidinones. researchgate.net

Derivatization reagents bearing a chiral 4-imidazolidinone moiety have also been developed for applications in analytical chemistry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Novel reagents like succinimidyl 2-(3-((benzyloxy)carbonyl)-1-alkyl/aryl-5-oxoimidazolidin-4-yl)acetates have been synthesized to distinguish primary amines from other compounds. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone |

| 1-(2-Pyrazinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone |

| 1-(2-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone |

| 1-(2-Pyrimidinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone |

| 1-(2-Thiazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone |

| 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)imidazolidin-2-one |

| 1-(3-Pyridinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone |

| 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)imidazolidin-2-one |

| 1-Phenyl-4-(6-hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)-3-methylimidazolidin-2-one |

| 4-(6-Hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)-1-(4-methoxyphenyl)imidazolidin-2-one |

| 4-(6-Hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)-1-(p-tolyl)imidazolidin-2-one |

| 4-(6-Hydroxybenzo[d] mdpi.comnih.govdioxol-5-yl)-1-phenylimidazolidin-2-one |

| (4S,5S)-4,5-dimethoxy-2-imidazolidinone |

| 1-(2,2-Dimethoxyethyl)-1-methyl-3-phenylurea |

| 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)urea |

| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea |

| 1-(2,2-Dimethoxyethyl)-3-phenylurea |

| 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea |

| 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea |

| N-(2-Benzimidazolyl)-N'-phenylurea |

| N-(2-Pyrazinyl)-N'-phenylurea |

| N-(2-Pyridinyl)-N'-phenylurea |

| N-(2-Pyrimidinyl)-N'-phenylurea |

| N-(2-Thiazolyl)-N'-phenylurea |

| N-(3-Pyridinyl)-N'-phenylurea |

| Acetonitrile |

| Formic acid |

| Glyoxal |

| Sesamol |

| Toluene |

| Trifluoroacetic acid |

| 1-adamantyl cuprate |

| tert-butyl cuprate |

Applications of 4,5 Dibutoxy 2 Imidazolidinone in Advanced Chemical Synthesis and Materials Science

Role as Chiral Synthons in Stereoselective Organic Synthesis

Optically active trans-4,5-dialkoxy-2-imidazolidinones are powerful chiral synthons, serving as valuable starting materials for the construction of complex, enantiomerically pure molecules. clockss.orgresearchgate.netkisti.re.kr A key advantage of this scaffold is the capacity for stepwise and stereoselective replacement of the two alkoxy groups, allowing for the controlled introduction of different substituents. lookchem.com This versatility has made it a cornerstone for the synthesis of important chiral building blocks like 1,2-diamines and amino acids. clockss.orgresearchgate.net

Preparation of Optically Active 1,2-Diamines and their Derivatives

The 1,2-diamine motif is a fundamental structural unit in numerous biologically active compounds, including peptide antibiotics and certain pharmaceutical agents. lookchem.com Furthermore, these diamines are crucial as chiral building blocks and as bidentate ligands for metal catalysts in asymmetric synthesis. lookchem.comrsc.org The trans-4,5-dialkoxy-2-imidazolidinone framework provides a robust and efficient route to a wide variety of both C2-symmetric and unsymmetrical 1,2-diamines. clockss.org

The general strategy involves the sequential, stereospecific substitution of the two alkoxy groups with desired R-groups using organometallic reagents, such as organocuprates. Following the introduction of the new substituents, the imidazolidinone ring is cleaved through hydrolysis, typically using a strong base like barium hydroxide, to liberate the target 1,2-diamine. lookchem.com This methodology has been successfully applied to the synthesis of sterically congested diamines, which are often challenging to prepare via other routes. lookchem.com

Table 1: Synthesis of Sterically Congested 2-Imidazolidinones as Precursors to 1,2-Diamines

Based on the stereospecific substitution of dimethoxy groups in the analogue (4S,5S)-1-apocamphanecarbonyl-4,5-dimethoxy-2-imidazolidinone.

| Entry | R-Group | Reagent | Product | Reference |

| 1 | tert-Butyl | t-BuCu(CN)MgBr/LiCl | (4S,5S)-4,5-di-tert-butyl-2-imidazolidinone derivative | lookchem.com |

| 2 | 1-Adamantyl | 1-AdCu(CN)MgBr/LiCl | (4R,5R)-4,5-di-(1-adamantyl)-2-imidazolidinone derivative | lookchem.com |

This stepwise and stereocontrolled approach allows for the creation of a diverse library of chiral diamines, highlighting the utility of the 4,5-dialkoxy-2-imidazolidinone synthon.

Synthesis of Chiral Amino Acids and Analogues

The same synthetic versatility extends to the preparation of chiral amino acids and their derivatives. Non-natural and tailor-made amino acids are indispensable components in medicinal chemistry and drug design. nih.gov The imidazolidinone scaffold serves as a precursor to chiral 1,2-diamino acids. researchgate.net

The synthesis follows a similar path: starting with the optically active trans-4,5-dialkoxy-2-imidazolidinone, one alkoxy group is replaced by an alkyl or aryl group, and the other is transformed into a carboxylic acid precursor. Subsequent hydrolysis of the ring yields the desired chiral diamino acid analogue. This method was notably used in the enantioselective synthesis of a key component of pepstatin, an inhibitor of the pepsin enzyme. lookchem.com The research demonstrated the conversion of (4S,5S)-1-apocamphanecarbonyl-4,5-dimethoxy-2-imidazolidinone into the corresponding diamino analogue, showcasing the power of this synthon in accessing complex amino acid structures. lookchem.com

Utility as Chiral Ligands and Auxiliaries in Asymmetric Transformations

Beyond their role as synthons, chiral 2-imidazolidinones are widely employed as chiral auxiliaries. researchgate.netwikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the transformation, the auxiliary is cleaved and can often be recovered for reuse. Chiral 2-imidazolidinones are valued for their high levels of asymmetric induction and their greater stability towards ring-opening compared to other auxiliaries like oxazolidinones. researchgate.net

While specific studies detailing 4,5-Dibutoxy-2-imidazolidinone as an auxiliary are limited, the broader class of 2-imidazolidinones has proven effective in a range of asymmetric transformations, including:

Alkylation Reactions researchgate.net

Aldol Reactions researchgate.net

Michael Additions researchgate.net

Diels-Alder Reactions sfu.ca

The two nitrogen atoms of the imidazolidinone ring provide convenient handles for attaching the substrate and for chelation to metal reagents, which helps in creating a rigid, well-defined transition state that biases the approach of incoming reagents to one face of the molecule. For instance, fluorinated imidazolidinone derivatives have been used to create chiral dirhodium catalysts for asymmetric cycloaddition reactions, demonstrating the core utility of the imidazolidinone backbone in creating effective chiral ligands. nih.gov The butoxy groups in this compound would offer modified steric bulk and electronic properties compared to other analogues, potentially tuning the selectivity of such catalytic systems.

Table 2: Examples of Asymmetric Transformations Using Imidazolidinone-type Auxiliaries/Ligands

| Transformation | Auxiliary/Ligand Type | Key Feature | Result | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Acrylate derivative of a chiral acetal | High stereochemical induction | 91:9 diastereomeric ratio | sfu.ca |

| Hetero-Diels-Alder | Chromium(III)-complex of a Schiff base derived from a chiral amino alcohol | Good yield and enantioselectivity | 74:26 enantiomeric ratio | sfu.ca |

Integration into Functional Materials and Hybrid Systems

The applications of imidazolidinone derivatives are not confined to synthesis but extend into the realm of materials science, where their unique structural and functional properties can be harnessed. researchgate.netuq.edu.au

Contribution to Organic Materials Chemistry

The imidazolidinone ring is a versatile building block for creating advanced organic materials. Derivatives of 2-imidazolidinone have been utilized as reactants for the synthesis of chiral microporous materials. Such materials have potential applications in enantioselective separations, catalysis, and sensing. The defined stereochemistry of a precursor like chiral this compound could be translated into the macroscopic chirality of a porous network.

Furthermore, the general class of imidazolidinones is used as intermediates in the synthesis of dyes and resins. ontosight.ai For example, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (B157265) is a well-known formaldehyde-based resin used for creating "wash and wear" and chlorine-resistant finishes on fabrics. chemicalbook.com The dibutoxy analogue, with its flexible alkyl chains, could be explored for creating materials with different properties, such as enhanced solubility in organic media or different thermal characteristics, making it a candidate for specialty coatings or polymer additives.

Polymer and Hybrid Material Applications

Imidazolidinones have been successfully incorporated into polymer backbones and used to create hybrid materials. ontosight.ainih.gov Hybrid materials, which combine organic polymeric components with inorganic elements, are a rapidly growing field, offering materials with tunable mechanical, thermal, and functional properties for applications ranging from electronics to biomedicine. elsevier.com

Research has shown the synthesis of polymers like poly(p-phenylene)s that incorporate 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene units in their main chain. tuwien.ac.at These polymers exhibit interesting optical and electrochemical properties, such as strong blue luminescence, suggesting potential use in organic light-emitting diodes (OLEDs). tuwien.ac.at The this compound structure could serve as a monomer or a precursor to a monomer for polymerization reactions. The presence of the butoxy groups could enhance the processability and solubility of the resulting polymers, which is a common challenge in materials science. nih.gov Its integration could lead to the development of novel functional polymers or hybrid materials for applications in energy, sensing, or advanced coatings. uq.edu.aumdpi.com

The Role of this compound in Advanced Chemical Synthesis and Materials Science: An Overview

The broader class of 2-imidazolidinone derivatives, however, is well-established in various areas of chemical synthesis. These compounds are typically synthesized through the cyclocondensation of a urea (B33335) derivative with a dicarbonyl compound like glyoxal (B1671930). Variations in the starting materials allow for a wide range of substituents on the imidazolidinone ring, leading to diverse chemical properties and applications.

General Synthesis and Chemistry of 2-Imidazolidinone Derivatives

Research has shown that derivatives of 2-imidazolidinone are valuable intermediates in organic synthesis. For instance, 4,5-dihydroxy-2-imidazolidinone can be prepared by reacting urea with glyoxal. This dihydroxy derivative can then be further modified. A general route to producing 4,5-dialkoxy-2-imidazolidinone compounds has been mentioned in patent literature, suggesting methods for creating compounds structurally related to this compound.

These heterocyclic compounds are recognized for their utility as chiral synthons and as precursors to vicinal diamines, which are important in medicinal chemistry and the development of chiral ligands. The core structure of 2-imidazolidinone is a feature in various pharmacologically active molecules.

Despite the established chemistry of the 2-imidazolidinone family, the specific role and research findings for This compound in advanced materials, and particularly in the emerging field of heterocyclic nanographenes, remain undocumented in accessible scientific databases. Further research would be required to explore its potential in this and other applications.

Future Research Directions and Emerging Paradigms for 4,5 Dibutoxy 2 Imidazolidinone

Innovations in Green Synthetic Methodologies

The synthesis of imidazolidinone derivatives has traditionally involved methods that may utilize hazardous reagents or require significant energy input. mdpi.comjocpr.com The future of chemical synthesis is increasingly focused on green chemistry principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. For 4,5-Dibutoxy-2-imidazolidinone, future research will likely concentrate on developing novel, environmentally benign synthetic routes.

Emerging paradigms in green synthesis that could be applied to this compound include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for other imidazolidinone derivatives. numberanalytics.commdpi.com Future studies could explore the microwave-assisted condensation of a dibutoxy-substituted diamine with a green carbonyl source.

Catalytic Approaches: The use of recyclable and non-toxic catalysts is a cornerstone of green chemistry. Research into solid acid catalysts or biocatalysts (enzymes) for the cyclization step could provide a more sustainable pathway to this compound. jocpr.comat.ua

Multi-component Reactions (MCRs): One-pot MCRs are highly efficient as they reduce the number of synthetic steps and purification stages, thereby minimizing solvent use and waste. numberanalytics.com Developing an MCR strategy for this compound, possibly from a butoxy-substituted glyoxal (B1671930) derivative, an amine, and a carbonyl source, is a promising research direction. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key trend. organic-chemistry.org Investigating the synthesis of this compound in such solvent systems would be a significant step forward. numberanalytics.com

A comparative table of potential green synthesis methods is presented below.

| Synthesis Method | Potential Advantages for this compound | Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields, energy efficiency. | Optimization of reaction conditions (power, temperature, time). |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening for suitable enzymes, enzyme immobilization. |

| Multi-component Reactions | Atom economy, reduced waste, simplified procedures. numberanalytics.com | Design of a convergent one-pot synthesis strategy. |

| Green Solvents | Reduced environmental impact, improved safety. | Solubility and reactivity studies in water, ionic liquids, or DES. |

Development of Advanced Analytical Probes

Heterocyclic compounds are foundational to the development of advanced analytical probes for detecting various chemical and biological species due to their unique photophysical properties and versatile structures. nih.govrsc.orgresearchgate.net The this compound scaffold has the potential to be developed into novel sensors. The butoxy groups could enhance solubility in specific matrices and influence the electronic environment of the heterocyclic core, which is crucial for sensing applications.

Future research in this area could focus on:

Fluorescent Probes: By incorporating fluorogenic or fluoromodulating moieties onto the imidazolidinone backbone, it may be possible to create probes that signal the presence of specific analytes (e.g., metal ions, anions, or biologically relevant small molecules) through changes in fluorescence intensity or wavelength. nih.govresearchgate.net The lipophilic nature of the butoxy chains might favor the development of probes for sensing within lipid membranes or other non-aqueous environments.

Colorimetric Sensors: Similar to fluorescent probes, the attachment of chromogenic groups could lead to sensors that provide a visual color change upon interaction with a target analyte. This is particularly useful for rapid, on-site testing without the need for sophisticated instrumentation.

Ionophores for Potentiometric Sensors: The nitrogen and oxygen atoms within the this compound structure could act as coordination sites for ions. This makes the molecule a candidate for use as an ionophore in ion-selective electrodes for environmental or clinical monitoring. rsc.orgacgpubs.org The butoxy groups would be expected to influence the selectivity and stability of the ionophore-analyte complex.

| Probe Type | Target Analytes | Potential Advantages of Dibutoxy Substitution |

| Fluorescent Probes | Metal ions, anions, reactive oxygen species | Enhanced solubility in nonpolar media, altered photophysical properties. beilstein-journals.org |

| Colorimetric Sensors | pH, specific cations/anions | Tunable sensitivity and selectivity, suitability for test strips. |

| Potentiometric Ionophores | Heavy metal ions, alkali/alkaline earth metals | Improved membrane compatibility, modulation of ion-binding selectivity. acgpubs.org |

Exploration of Novel Material Applications

The unique structure of this compound suggests its potential as a building block for novel functional materials. Cyclic ureas, the broader class to which this compound belongs, are known to be precursors for various materials, including polymers and functional organic materials. researchgate.netarkat-usa.org The presence of two butoxy groups could impart increased flexibility and solubility in organic polymers compared to its dihydroxy or dimethoxy counterparts.

Emerging paradigms for material applications include:

Polymer Science: this compound could be explored as a monomer or a modifier in polymerization processes. Its incorporation into polymer chains could enhance properties such as thermal stability, adhesion, or moisture resistance. For example, related polymerizable imidazolidinones have been used to improve wet adhesion in paints. epo.org The longer butoxy chains could act as internal plasticizers, affecting the glass transition temperature and mechanical properties of the resulting polymer.

Self-Assembling Materials: Urea (B33335) and bis-urea derivatives are known for their ability to form well-ordered supramolecular structures through hydrogen bonding. acs.orgresearchgate.net It is conceivable that derivatives of this compound could be designed to self-assemble into functional architectures like gels or liquid crystals. The interplay between the hydrogen-bonding urea moiety and the van der Waals interactions of the butoxy chains would govern the assembly process.

Functional Coatings: The compound could be a component in the formulation of specialized coatings. Its structure suggests it might contribute to surface properties like hydrophobicity or serve as a cross-linking agent to improve the durability of the coating.

| Material Type | Potential Role of this compound | Key Properties to Investigate |

| Specialty Polymers | Monomer, comonomer, or additive | Thermal stability, mechanical properties, solubility, adhesion. rsc.org |

| Supramolecular Gels | Gelator molecule | Gelation ability in various solvents, response to stimuli. |

| Functional Coatings | Cross-linking agent, surface modifier | Durability, hydrophobicity, chemical resistance. |

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work, thus accelerating the discovery of new functional materials. numberanalytics.comnumberanalytics.com For a relatively unexplored molecule like this compound, computational modeling is an essential paradigm for predicting its behavior and identifying promising applications.

Future research should leverage computational methods such as:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular geometry, and reactivity parameters of this compound. researchgate.net This can provide insights into its stability, potential reaction pathways, and spectroscopic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling: By building QSPR models based on a series of related imidazolidinone derivatives, it may be possible to predict properties of the dibutoxy variant, such as its solubility, boiling point, or even its potential as a material component. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the butoxy chains and to model how the molecule would interact with other molecules, such as in a solvent, within a polymer matrix, or at an interface. This is crucial for understanding its role in material applications.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic signatures. researchgate.net | Guides synthesis and characterization efforts. |

| QSPR Modeling | Physicochemical properties (solubility, etc.), potential bioactivity. mdpi.com | Prioritizes experimental investigation of promising applications. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, material compatibility. | Informs the design of polymers and self-assembling systems. |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The full potential of this compound will likely be unlocked through interdisciplinary research that bridges the gap between fundamental synthetic chemistry and applied materials science. researchgate.netresearchgate.net The design and creation of new functional materials is inherently an interdisciplinary endeavor. researchgate.net

Emerging paradigms at this interface include:

Rational Design of Functional Monomers: Synthetic chemists can work to create high-purity this compound and its derivatives, while materials scientists can provide target properties for new polymers or coatings. This feedback loop can accelerate the development of materials with tailored functionalities.

From Molecule to Device: An interdisciplinary approach would involve not only synthesizing the molecule and characterizing its properties but also incorporating it into prototype devices, such as a sensor or a specialized coating, and evaluating its performance.

Sustainable Materials by Design: Combining green synthetic methodologies with computational modeling allows for the design of not only functional but also sustainable materials from cradle to grave. Research could focus on creating polymers from this compound that are not only effective but also recyclable or biodegradable.

This integrated approach ensures that the synthesis of novel molecules like this compound is not merely a chemical curiosity but is directly linked to the creation of advanced materials that can address real-world challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.